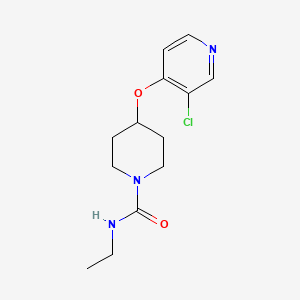

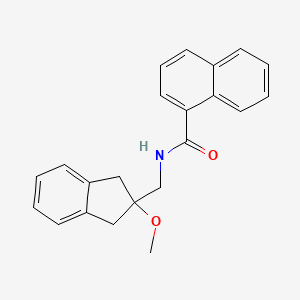

![molecular formula C10H11N3O B2453670 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 941886-70-0](/img/structure/B2453670.png)

7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

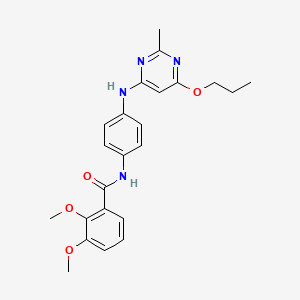

The compound “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” is a chemical compound with the molecular formula C16H20N4O2 . It is used in research and development .

Synthesis Analysis

The synthesis of indazoles, which includes “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one”, can be achieved through various methods. One such method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .Molecular Structure Analysis

The molecular structure of “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can be confirmed by its molecular formula C16H20N4O2 .Chemical Reactions Analysis

The chemical reactions involving “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can include the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one” can be inferred from its molecular formula C16H20N4O2 .Wissenschaftliche Forschungsanwendungen

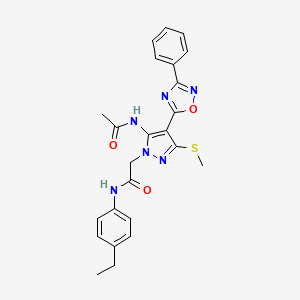

Synthesis of Novel Pyrazinoindolones An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts . This method is practical and highly regioselective for the preparation of new polycyclic functionalized pyrazino derivatives .

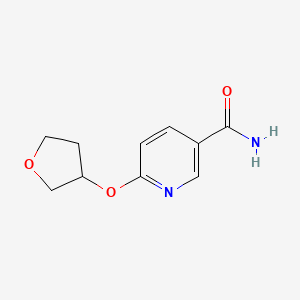

Multi-Target Drugs Substituted benzyl or phenethyl residues were attached to the N8 of the resulting 1,3-dialkyl-tetrahydropyrazino[2,1-f]purinediones with the aim to obtain multi-target drugs that block human A1 and A2A adenosine receptors (ARs) and monoaminoxidase B (MAO-B) . This approach has potential for the treatment of neurodegenerative diseases, particularly Parkinson’s disease .

Synthetic Approaches to 1H- and 2H-Indazoles The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Biological Potential of Indole Derivatives Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .

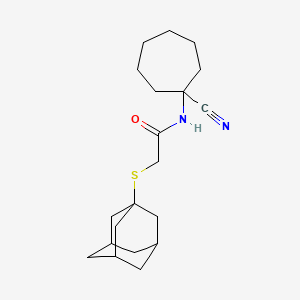

Water Solubility The compound “1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one” is known for its water solubility . This property makes it a suitable candidate for various applications in pharmaceutical and chemical industries .

Chemical Properties This compound has a molecular weight of 213.71 and is typically stored at room temperature . It is usually available in powder form .

Wirkmechanismus

Target of Action

It is known that indazole derivatives, which are structurally similar to this compound, have been drawing attention in medicinal chemistry as kinase inhibitors .

Mode of Action

Indazole derivatives, which are structurally similar, are known to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in cells. This can affect cell signaling pathways and potentially stop cancer cells from growing.

Biochemical Pathways

Kinase inhibitors, like indazole derivatives, can affect the pi3k/akt signaling pathway . This pathway is important for cell survival and growth, and its deregulation can lead to a variety of tumors .

Result of Action

Kinase inhibitors, like indazole derivatives, can potentially stop cancer cells from growing by affecting cell signaling pathways .

Eigenschaften

IUPAC Name |

7,8,9,10-tetrahydro-2H-pyrazino[1,2-b]indazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h5-6H,1-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBERUHRFHVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CNC(=O)C3=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2453599.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)

![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)